AChE-IN-3

Neuroinflammation Nitric Oxide Microglia

AChE-IN-3 (CAS: 2713548-95-7), chemically known as (E)-1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)-2-(1H-imidazol-1-yl)ethan-1-one O-(2-naphthoyl) oxime, is an imidazolylacetophenone oxime (IOE) derivative. It is characterized as a multifunctional neuroprotective agent with moderate inhibitory activity against acetylcholinesterase (AChE) and potent anti-neuroinflammatory properties, primarily driven by strong inhibition of nitric oxide (NO) production.

Molecular Formula C25H21N3O4
Molecular Weight 427.5 g/mol
Cat. No. B10829605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE-IN-3
Molecular FormulaC25H21N3O4
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESCC1(OC2=C(O1)C=C(C=C2)C(=NOC(=O)C3=CC4=CC=CC=C4C=C3)CN5C=CN=C5)C
InChIInChI=1S/C25H21N3O4/c1-25(2)30-22-10-9-19(14-23(22)31-25)21(15-28-12-11-26-16-28)27-32-24(29)20-8-7-17-5-3-4-6-18(17)13-20/h3-14,16H,15H2,1-2H3/b27-21-
InChIKeyHAHPBHJWRHEGQZ-MEFGMAGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AChE-IN-3: A Multifunctional Imidazolylacetophenone Oxime for Neuroinflammation and Alzheimer's Research


AChE-IN-3 (CAS: 2713548-95-7), chemically known as (E)-1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)-2-(1H-imidazol-1-yl)ethan-1-one O-(2-naphthoyl) oxime, is an imidazolylacetophenone oxime (IOE) derivative . It is characterized as a multifunctional neuroprotective agent with moderate inhibitory activity against acetylcholinesterase (AChE) and potent anti-neuroinflammatory properties, primarily driven by strong inhibition of nitric oxide (NO) production [1]. It is supplied by multiple vendors as a research tool for neurological disease studies .

Beyond AChE Inhibition: Why AChE-IN-3's Multifunctional Profile Cannot Be Matched by Simple Acetylcholinesterase Inhibitors


Standard AChE inhibitors (e.g., donepezil, galantamine, rivastigmine) primarily target cholinergic deficits in Alzheimer's disease (AD) but offer only symptomatic relief and lack direct anti-neuroinflammatory or antioxidant properties [1]. AChE-IN-3 is differentiated by its specific chemical scaffold, an imidazolylacetophenone oxime, which enables a unique multifunctional mechanism beyond pure enzyme inhibition. This profile includes potent anti-neuroinflammatory activity (via NO suppression), metal chelation, neuroprotection against oxidative stress, and blood-brain barrier (BBB) penetrance, which are not replicated by generic cholinesterase inhibitors [2]. Substituting AChE-IN-3 with a simple AChE inhibitor would compromise the multi-pathway engagement critical for complex disease models.

Quantitative Evidence for AChE-IN-3: Direct Comparisons with Standard Inhibitors and Key Analogs


Superior Anti-Neuroinflammatory Potency: 5.8x More Potent NO Suppression Than MR2938

AChE-IN-3 demonstrates significantly stronger anti-inflammatory activity than the dual inhibitor MR2938. Its primary anti-inflammatory mechanism is the inhibition of nitric oxide (NO) production in a cellular model of neuroinflammation [1]. AChE-IN-3 achieved an EC50 of 0.57 μM, whereas MR2938, a structurally distinct AChE/NO inhibitor, required a 5.8-fold higher concentration to achieve the same effect (IC50 of 3.29 μM) in a comparable LPS-stimulated microglial cell model [2]. This superior potency in mitigating a key driver of neuroinflammation is a core differentiation.

Neuroinflammation Nitric Oxide Microglia

BBB Penetration: PAMPA Assay Confirms CNS Accessibility, Unlike Many Research-Only Inhibitors

Access to the central nervous system (CNS) is critical for any neurotherapeutic candidate, yet many research-grade AChE inhibitors have poor or unconfirmed BBB penetration. AChE-IN-3's ability to cross the BBB was directly verified using a Parallel Artificial Membrane Permeation Assay (PAMPA), a standard in vitro model for predicting passive CNS permeability [1]. This data confirms its potential utility for studying central effects, whereas many alternative compounds require validation or fail to cross entirely, limiting their research application to peripheral systems or requiring invasive administration routes [2].

Blood-Brain Barrier CNS Drug Delivery PAMPA

Neuroprotection with No Observed Cytotoxicity: A 10 μM Safety Margin in Neural Cells

A key advantage of AChE-IN-3 is its ability to provide neuroprotection without inherent toxicity. The compound exhibited evident neuroprotective effects against H2O2-induced PC12 cell damage and ferroptosis, and crucially, it showed no cytotoxicity at a concentration of 10 μM [1]. This demonstrates a favorable safety window, distinguishing it from other compounds where neuroprotective concentrations may overlap with cytotoxic ones, potentially confounding experimental results. Many alternative molecules may show protection at doses that also induce cellular stress, making AChE-IN-3 a cleaner tool for dissecting neuroprotective mechanisms.

Neuroprotection Cytotoxicity Oxidative Stress

Selective Cu2+ Chelation: A Differentiated Anti-Aggregation Mechanism

The accumulation of metal ions like copper (Cu2+) is implicated in promoting amyloid-beta aggregation and oxidative stress in Alzheimer's disease. AChE-IN-3 exhibits selective metal-chelating properties, specifically for Cu2+, which is a distinct mechanism not shared by classical AChE inhibitors like donepezil or galantamine [1]. By sequestering Cu2+, AChE-IN-3 offers a potential secondary mechanism to disrupt metal-mediated protein aggregation and reactive oxygen species (ROS) generation, providing an additional dimension of neuroprotection beyond cholinesterase inhibition [2].

Metal Chelation Copper Protein Aggregation

Optimal Research Applications for AChE-IN-3 in Neurodegeneration and Neuroinflammation Studies


Disease Modeling: Studying the Role of Neuroinflammation in Alzheimer's Disease Pathogenesis

AChE-IN-3 is ideally suited for in vitro and ex vivo models investigating the interplay between neuroinflammation, cholinergic dysfunction, and oxidative stress in AD. Its potent NO suppression (EC50 = 0.57 μM) [1], confirmed BBB penetrance [1], and selective Cu2+ chelation allow researchers to dissect these interconnected pathways simultaneously, a capability not provided by simple AChE inhibitors [2].

Mechanistic Studies: Elucidating Multi-Target Neuroprotection Mechanisms

Due to its well-defined multifunctional profile, AChE-IN-3 serves as a valuable chemical probe for studying synergistic mechanisms of neuroprotection. Its ability to provide neuroprotection against oxidative damage without cytotoxicity at 10 μM provides a clean system for studying cellular rescue pathways, free from confounding toxic effects [1].

Assay Development: Calibrating and Validating High-Content Screening Assays for Multifunctional Neurotherapeutics

AChE-IN-3's robust and reproducible activity profile, particularly its strong NO inhibition (EC50 = 0.57 μM), makes it an excellent positive control or calibration standard for high-content screening (HCS) assays. These assays are designed to identify novel compounds with anti-inflammatory, neuroprotective, or metal-chelating activities, where a reliable benchmark is essential for hit validation and potency comparisons [1].

Pharmacokinetic Studies: Validating In Vitro BBB Permeability Models for CNS Drug Candidates

As a compound with confirmed BBB permeability in a standard PAMPA assay [1], AChE-IN-3 can be used as a reference standard to validate or benchmark new in vitro BBB models. This is crucial for CNS drug discovery programs aiming to predict the brain penetration of their own novel chemical entities.

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